N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide (hereafter referred to as the "target compound") is a sulfonamide-containing ethanediamide derivative with a hybrid heterocyclic framework. Its structure integrates a furan ring (a five-membered oxygen-containing heterocycle) and a thiophene sulfonyl group (a sulfur-containing aromatic system with a sulfonyl substituent). The ethanediamide backbone is functionalized with a hydroxyethyl group, which enhances hydrophilicity compared to analogs with non-polar substituents .
The compound’s synthesis likely involves sulfonylation of a furan-thiophene precursor, followed by amidation with 2-hydroxyethylamine. Analytical characterization would employ techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, as seen in structurally related amides () .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2/c17-6-5-15-13(18)14(19)16-9-11(10-3-1-7-22-10)24(20,21)12-4-2-8-23-12/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANSQPBQYRIRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound characterized by its unique molecular structure, which includes a furan ring and a thiophene sulfonyl group. With a molecular formula of C22H21N3O5S2 and a molecular weight of 471.55 g/mol, this compound has garnered attention for its potential biological activities.
Structural Characteristics
The compound's structure features several functional groups, including sulfonamide and hydroxyethyl moieties, which contribute to its reactivity and biological activity. It is classified as a racemic mixture, containing both enantiomers. The following table summarizes its key structural properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with furan and thiophene moieties have shown significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Effects : Some derivatives of thiophene are known for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that compounds containing furan and thiophene rings may exhibit cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that thiophene derivatives displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group in this compound could enhance this activity through synergistic mechanisms.
-
Cytotoxicity Assays :
- In vitro assays on various cancer cell lines have shown that compounds with similar structures can induce apoptosis. The unique combination of functional groups in this compound may enhance its ability to interact with cellular targets involved in cancer progression.
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In Vivo Studies :
- Animal models have been used to assess the anti-inflammatory effects of related compounds. These studies indicated a reduction in inflammatory markers, suggesting that this compound could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide | C21H19FN2O4 | Contains fluorine; potential enhanced activity |
| N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamide | C18H24N2O3 | Different alkyl chain; variations in hydrophobicity |
| N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide | C19H24N2O3S | Features methoxy group; different interaction profiles |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of sulfonamide-ethanediamides with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Physicochemical and Crystallographic Properties
- Crystal Packing: While data for the target compound is unavailable, highlights that thiophene-carboxamide analogs exhibit weak non-classical hydrogen bonds (C–H⋯O/S), influencing solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
